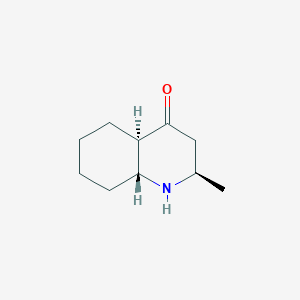

(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

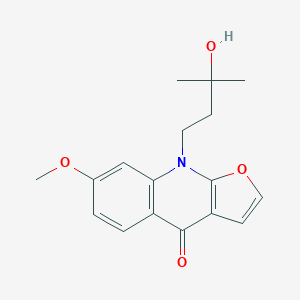

“(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone” is a chemical compound with the formula C10H17NO . It is also known as "rel-(2R,4AR,8aR)-2-methyloctahydroquinolin-4(1H)-one" .

Molecular Structure Analysis

The molecular structure of “(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone” is complex. It is a cyclic compound with a quinolinone moiety . The exact structure can be found in databases like PubChem and ChemSpider .Applications De Recherche Scientifique

Pharmacological Profile of Quinoxalinone Derivatives

Quinoxalinone and its derivatives, akin to “(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone,” are utilized in organic synthesis to create both natural and synthetic compounds. These derivatives are pivotal in designing biologically active compounds due to their substantial pharmacological actions, including antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Quinoxalinone derivatives serve as a foundation for chemists to innovate and develop new compounds that might offer improved efficacy and safety (Ramli et al., 2014).

Implications in Medicinal Chemistry

Quinazoline, a related heterocyclic compound, has been extensively used due to its specific biological activities. The quinazoline-4(3H)-one derivatives, an important class of fused heterocycles, are present in over 200 naturally occurring alkaloids. Research on quinazolinone structures has led to discovering newer variants with complex structures, emphasizing the nucleus' stability and its potential in creating novel medicinal agents. This has led to antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Anticorrosive Applications

Quinoline derivatives have found significant use as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This application is particularly relevant in protecting metallic surfaces from corrosion, showcasing the versatility of quinoline derivatives beyond pharmacological uses (Verma et al., 2020).

Antitumor and Antimicrobial Activities

Biologically active quinoline and quinazoline alkaloids have been isolated from natural sources, demonstrating significant antitumor, antimicrobial, and various other biological activities. These discoveries have contributed to antimalarial and anticancer drug development, highlighting the importance of these compounds in creating new therapeutic agents (Shang et al., 2018).

Propriétés

IUPAC Name |

(2R,4aR,8aR)-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAPKWHFVCCJBB-IWSPIJDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2CCCCC2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@@H]2CCCC[C@H]2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)